(R)-Benzyl (2-amino-1-phenylethyl)carbamate
(R)-Benzyl (2-amino-1-phenylethyl)carbamate
Brand Name:
Vulcanchem
CAS No.:
130406-35-8
VCID:
VC21286718
InChI:
InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2
Molecular Formula:
C16H18N2O2
Molecular Weight:
270.33 g/mol
(R)-Benzyl (2-amino-1-phenylethyl)carbamate
CAS No.: 130406-35-8
Cat. No.: VC21286718
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130406-35-8 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
| Standard InChI | InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |
| Standard InChI Key | KJUKXDDEPPBPSY-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
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